molecular formula C15H18N4O2S2 B2569831 4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415573-15-6

4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2569831
CAS No.: 2415573-15-6
M. Wt: 350.46
InChI Key: RBFHVUMMOPANPL-UHFFFAOYSA-N
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Description

4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with morpholine and thiomorpholine moieties, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common synthetic route starts with commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves three main steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is emphasized. The overall yield of the synthetic process is around 43%, and the structure of the final product is confirmed using techniques like 1H NMR and MS .

Chemical Reactions Analysis

Types of Reactions

4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Thieno[3,2-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its specific combination of morpholine and thiomorpholine moieties, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-thieno[3,2-d]pyrimidin-4-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c20-15(18-3-7-22-8-4-18)12-9-19(2-5-21-12)14-13-11(1-6-23-13)16-10-17-14/h1,6,10,12H,2-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFHVUMMOPANPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=NC3=C2SC=C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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